1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

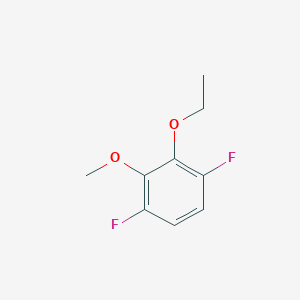

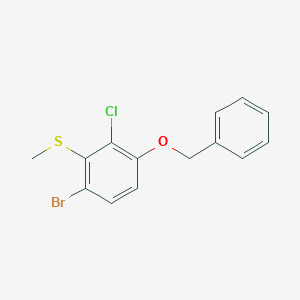

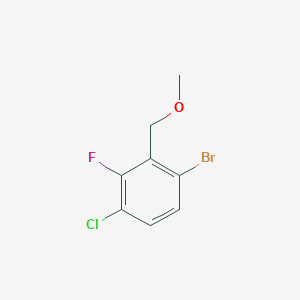

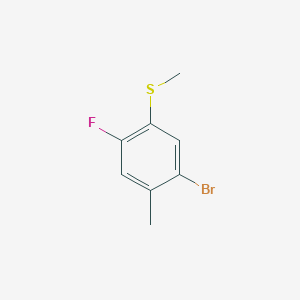

“1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H7BrClFO . It is a type of polyhalo substituted benzene .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene” is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring . The methoxymethyl group is also attached to the benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving “1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene” are not available in the searched resources, related compounds such as 1-Bromo-4-chloro-2-fluorobenzene have been reported to undergo Suzuki coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of “1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene” is 253.5 . Other physical and chemical properties specific to this compound were not found in the available resources.Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction it is involved in.

Mode of Action

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene is a polyhalo substituted benzene . It is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This suggests that its mode of action involves the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, which this compound participates in, is a key step in the synthesis of various biologically active compounds . Therefore, it can be inferred that this compound indirectly influences multiple biochemical pathways through its role in the synthesis of these compounds.

Pharmacokinetics

As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds

Result of Action

As a synthetic intermediate, its primary role is to facilitate the formation of carbon-carbon bonds in the synthesis of various organic compounds . The resulting compounds could have diverse molecular and cellular effects depending on their structure and function.

Action Environment

The efficacy and stability of 1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction it participates in is typically carried out under mild conditions and is tolerant to various functional groups . .

Propriétés

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKYVLNBKABMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)